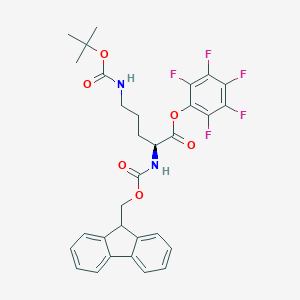

Fmoc-Orn(Boc)-OPfp

Description

BenchChem offers high-quality Fmoc-Orn(Boc)-OPfp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Orn(Boc)-OPfp including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29F5N2O6/c1-31(2,3)44-29(40)37-14-8-13-21(28(39)43-27-25(35)23(33)22(32)24(34)26(27)36)38-30(41)42-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,37,40)(H,38,41)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILLMXCUHPJKIF-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29F5N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569646 | |

| Record name | Pentafluorophenyl N~5~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123180-69-8 | |

| Record name | Pentafluorophenyl N~5~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Fmoc-Orn(Boc)-OPfp: Properties, Applications, and Protocols

This guide provides an in-depth analysis of N-α-Fmoc-N-δ-Boc-L-ornithine pentafluorophenyl ester (Fmoc-Orn(Boc)-OPfp), a critical building block in modern solid-phase peptide synthesis (SPPS). Designed for researchers, chemists, and professionals in drug development, this document elucidates the compound's chemical properties, the rationale behind its molecular design, and its practical application in the synthesis of complex peptides.

Introduction: The Strategic Role of Fmoc-Orn(Boc)-OPfp in Peptide Synthesis

Fmoc-Orn(Boc)-OPfp is a specialized amino acid derivative widely employed in the assembly of peptide sequences.[1] Its utility stems from a sophisticated molecular architecture that incorporates two distinct protecting groups, Fmoc and Boc, and a highly reactive activating group, the pentafluorophenyl (Pfp) ester. This combination provides chemists with precise control over the peptide elongation process, a necessity for the synthesis of high-purity peptides for research, therapeutic, and diagnostic applications.[1]

The ornithine side chain, with its terminal primary amine, is a common site for branching, labeling, or the introduction of other functional moieties. The dual protection strategy, with the base-labile Fmoc group on the α-amine and the acid-labile Boc group on the δ-amine of the ornithine side chain, allows for orthogonal deprotection. This means one group can be removed selectively without affecting the other, a cornerstone of advanced peptide chemistry. The Pfp ester, in turn, functions as a powerful activating group, facilitating efficient and rapid amide bond formation (coupling) with the free N-terminus of the growing peptide chain.[1]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of Fmoc-Orn(Boc)-OPfp is essential for its proper handling, storage, and application.

Core Data Summary

The fundamental properties of Fmoc-Orn(Boc)-OPfp are summarized in the table below, compiled from authoritative chemical data sources.

| Property | Value | Source(s) |

| Chemical Name | N-α-Fmoc-N-δ-Boc-L-ornithine pentafluorophenyl ester | [2][3] |

| Synonyms | Fmoc-Ornithine(Boc)-OPfp, Fmoc-N-delta-Boc-L-ornithine pentafluorophenyl ester | [2][3] |

| Molecular Formula | C₃₁H₂₉F₅N₂O₆ | [1][2][4] |

| Molecular Weight | 620.56 g/mol | [1][2] |

| CAS Number | 123180-69-8 | [2][3][4] |

| Appearance | White solid | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Storage Conditions | 2-8°C or below -20°C for long-term storage | [1][2][3] |

Molecular Structure and Functional Components

The efficacy of Fmoc-Orn(Boc)-OPfp is derived directly from the interplay of its three key functional moieties: the Fmoc group, the Boc group, and the OPfp ester.

Caption: Functional components of the Fmoc-Orn(Boc)-OPfp molecule.

-

Fmoc (9-fluorenylmethoxycarbonyl) Group: Attached to the α-amine, this bulky aromatic group is stable to acidic conditions but is readily cleaved by a secondary amine base, typically piperidine in DMF. This allows for the sequential addition of amino acids to the N-terminus.

-

Boc (tert-butyloxycarbonyl) Group: Protecting the δ-amine of the ornithine side chain, the Boc group is stable to the basic conditions used for Fmoc removal but is easily cleaved by moderate acids, such as trifluoroacetic acid (TFA). This orthogonality is crucial for selective side-chain modification.

-

OPfp (Pentafluorophenyl Ester): This group transforms the carboxylic acid of the ornithine into a highly reactive ester. The electron-withdrawing fluorine atoms make the carbonyl carbon highly electrophilic, promoting rapid and efficient nucleophilic attack by the free amine of the resin-bound peptide, thus forming a new peptide bond with minimal risk of racemization.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Orn(Boc)-OPfp is as a building block in Fmoc-based SPPS.[1] The workflow is systematic and cyclic, allowing for the automated or manual construction of a desired peptide sequence.

The SPPS Cycle using Fmoc-Orn(Boc)-OPfp

The incorporation of an Orn(Boc) residue into a peptide chain follows a well-defined cycle. The diagram below illustrates the key stages.

Caption: Standard workflow for incorporating Fmoc-Orn(Boc)-OPfp in SPPS.

Detailed Experimental Protocol

This protocol outlines the manual coupling of Fmoc-Orn(Boc)-OPfp to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free amine terminus (e.g., H-Gly-Rink Amide Resin)

-

Fmoc-Orn(Boc)-OPfp

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Reaction vessel with filtration capabilities

Protocol:

-

Resin Swelling:

-

Place the peptide-resin (1.0 eq) in the reaction vessel.

-

Add sufficient DMF to cover the resin and allow it to swell for 30 minutes with gentle agitation. This ensures that all reactive sites within the resin beads are accessible.

-

-

Fmoc Deprotection (if applicable):

-

If the N-terminus is Fmoc-protected, drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes. The appearance of the UV-active piperidine-dibenzofulvene adduct can be monitored to confirm deprotection.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.

-

Drain the deprotection solution.

-

-

Washing:

-

Wash the resin thoroughly to remove residual piperidine and byproducts. A typical wash cycle is:

-

DMF (3 times)

-

DCM (2 times)

-

DMF (3 times)

-

-

A small sample of resin can be tested with chloranil or Kaiser test to confirm the presence of a free primary amine.

-

-

Coupling of Fmoc-Orn(Boc)-OPfp:

-

Dissolve Fmoc-Orn(Boc)-OPfp (1.5 - 2.0 eq relative to the resin loading) in a minimal amount of DMF.

-

Add the solution to the washed, deprotected resin.

-

Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation. The Pfp ester is highly reactive, so external activators (like HOBt/HBTU) are generally not required, simplifying the process and reducing potential side reactions.

-

Monitor the reaction completion using a colorimetric test (e.g., Kaiser test). A negative test (beads remain yellow) indicates that all free amines have been acylated.

-

-

Post-Coupling Wash:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagent and the pentafluorophenol byproduct.

-

-

Cycle Repetition:

-

The resin, now bearing the Fmoc-Orn(Boc)- group at its N-terminus, is ready for the next cycle of deprotection and coupling with the subsequent amino acid.

-

Conclusion: A Versatile Tool for Advanced Peptide Chemistry

Fmoc-Orn(Boc)-OPfp stands out as a highly efficient and versatile reagent in the peptide chemist's toolkit. Its pre-activated nature streamlines the coupling step in SPPS, while the orthogonal Fmoc and Boc protecting groups offer strategic flexibility for synthesizing complex, branched, or modified peptides. This combination of reactivity and control makes it an invaluable asset in the fields of drug discovery, biochemistry, and materials science, enabling the creation of novel peptide-based molecules with tailored functions.[1]

References

-

Chemical Point. (n.d.). Fmoc-Orn(Boc)-OPfp. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Purity and Analysis of Fmoc-Orn(Boc)-OPfp for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Strategic Importance of Fmoc-Orn(Boc)-OPfp in Peptide Synthesis

The non-proteinogenic amino acid ornithine is a versatile component in the design of novel peptide therapeutics, valued for its role in creating lactam bridges for cyclization, which can significantly enhance peptide stability and bioactivity.[1] The derivative, Fmoc-Orn(Boc)-OPfp, is a trifecta of chemical precision, combining three key functionalities:

-

The Fmoc (9-fluorenylmethoxycarbonyl) group: This base-labile protecting group for the α-amino moiety is the cornerstone of the most widely used SPPS strategy.[][3] Its removal under mild basic conditions, typically with piperidine, allows for the sequential addition of amino acids without damaging the growing peptide chain.[1][]

-

The Boc (tert-butyloxycarbonyl) group: As an acid-labile protecting group for the δ-amino side-chain of ornithine, the Boc group provides orthogonality.[1] This is crucial as it remains stable during the basic conditions of Fmoc removal, allowing for selective deprotection of the side-chain for further modification or cyclization after the main peptide sequence is assembled.[1][4]

-

The OPfp (pentafluorophenyl) ester: This active ester is a highly efficient activating group for the carboxyl function. The electron-withdrawing nature of the pentafluorophenyl ring makes the carbonyl carbon highly susceptible to nucleophilic attack by the free amino group of the growing peptide chain, leading to rapid and efficient peptide bond formation.[5][6] This high reactivity minimizes the risk of side reactions and racemization, which is a significant advantage over other coupling methods.[5][7]

The strategic combination of these three groups in a single molecule makes Fmoc-Orn(Boc)-OPfp a highly valued reagent for streamlining the synthesis of complex and modified peptides.[4]

Purity Analysis: A Multi-faceted Approach to Ensuring Quality

The purity of Fmoc-Orn(Boc)-OPfp is not a monolithic parameter but rather a composite of its chemical, enantiomeric, and process-related impurity profile. Even seemingly minor impurities can have a cascading effect on the outcome of a multi-step peptide synthesis, leading to challenging purifications and compromised final product quality. A robust quality control regimen, therefore, employs a suite of orthogonal analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the workhorse for assessing the chemical purity of Fmoc-Orn(Boc)-OPfp. A typical specification for high-quality material is a purity of ≥98% as determined by HPLC.[4]

Experimental Protocol: RP-HPLC Purity Assessment

-

Column: A C18 stationary phase is commonly used (e.g., Phenomenex Aeris™ C18, 3.6 µm, 4.6 x 150 mm).[8]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[8]

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[8]

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the main compound and any impurities. A typical gradient might be 5% to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm and 280 nm, corresponding to the absorbance of the Fmoc group.

-

Sample Preparation: A solution of Fmoc-Orn(Boc)-OPfp is prepared in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides an orthogonal confirmation of the chemical structure and can detect impurities that may co-elute with the main peak in HPLC. The spectrum should be consistent with the expected chemical shifts and integrations for all protons in the molecule.

Data Interpretation:

-

Fmoc group protons: A series of multiplets in the aromatic region (typically ~7.2-7.8 ppm).

-

Ornithine backbone and side-chain protons: Aliphatic signals that can be assigned through 2D NMR techniques if necessary.

-

Boc group protons: A characteristic sharp singlet at approximately 1.4 ppm, integrating to 9 protons.

Any significant unassigned signals may indicate the presence of impurities.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For Fmoc-Orn(Boc)-OPfp, the expected monoisotopic mass is 620.19 g/mol . Electrospray ionization (ESI) is a common technique for this analysis.

Chiral Purity

Contamination with the D-enantiomer is a critical parameter to control, as it can lead to the formation of diastereomeric peptides with potentially altered biological activity and difficult purification profiles.[8] Chiral HPLC is the definitive method for determining enantiomeric purity.

Experimental Protocol: Chiral HPLC

-

Chiral Stationary Phase (CSP): Macrocyclic glycopeptide-based columns, such as those based on teicoplanin or ristocetin A, have shown excellent performance in separating Fmoc-amino acid enantiomers.[9]

-

Mobile Phase: The mobile phase can be either a polar organic phase (e.g., acetonitrile/methanol/acetic acid/triethylamine) or a reversed-phase system (e.g., water/acetonitrile with a buffer).[9] The choice of mobile phase depends on the specific CSP and the analyte.

-

Detection: UV detection at 254 nm.

A high-purity starting material should exhibit an enantiomeric excess (e.e.) of ≥99.8%.

| Parameter | Typical Specification | Analytical Method | Potential Impact of Out-of-Specification Result |

| Appearance | White to off-white powder | Visual Inspection | Color changes may indicate degradation or significant impurities. |

| Purity (HPLC) | ≥ 98.0% | RP-HPLC | Lower purity leads to a higher burden of impurities in the final peptide, complicating purification.[8] |

| Enantiomeric Purity | ≥ 99.8% L-isomer | Chiral HPLC | Contamination with the D-isomer results in diastereomeric peptides with potentially altered biological activity.[8] |

| Molecular Weight | 620.56 g/mol (average) | Mass Spectrometry | Confirms the identity of the compound. |

| Structure Confirmation | Conforms to structure | ¹H NMR | Verifies the chemical structure and detects organic impurities. |

| Storage Conditions | -20°C, desiccated | N/A | Improper storage can lead to degradation and hydrolysis.[4][8] |

Table 1: Key Quality Attributes and Analytical Methods for Fmoc-Orn(Boc)-OPfp.

Implications of Impurities for Peptide Synthesis

The adage "garbage in, garbage out" is particularly apt for SPPS. The quality of the starting materials directly dictates the success of the synthesis.

Common Impurities and Their Consequences

Several classes of impurities are commonly found in Fmoc-amino acids and their activated esters:

-

Fmoc-Dipeptide: The presence of Fmoc-Orn(Boc)-Orn(Boc)-OPfp will lead to the insertion of an extra ornithine residue into the peptide sequence.[10]

-

Free Amino Acid (H-Orn(Boc)-OPfp): This impurity can lead to the deletion of the intended ornithine residue.

-

β-Alanine Adducts: These impurities arise from the synthesis of the Fmoc protecting group and can lead to the insertion of a β-alanine residue.[11]

-

Acetic Acid: Residual acetic acid from the manufacturing process can act as a capping agent, leading to truncated peptide sequences.[12]

-

Fmoc-Orn(Boc)-OH: The unactivated free acid will not couple efficiently, resulting in deletion sequences.

Visualizing the Impact of Impurities

The presence of impurities disrupts the elegant cycle of SPPS, leading to a heterogeneous mixture of peptides that can be difficult and costly to purify.

Conclusion: A Foundation of Quality for Successful Peptide Synthesis

Fmoc-Orn(Boc)-OPfp is a powerful and efficient reagent for the incorporation of ornithine into synthetic peptides. Its unique combination of orthogonal protecting groups and a highly activated carboxylic ester facilitates the synthesis of complex and cyclic peptides. However, the success of any peptide synthesis is fundamentally reliant on the quality of the building blocks. A thorough understanding of the potential impurities and the implementation of a rigorous, multi-technique analytical approach to quality control are not merely best practices—they are prerequisites for reproducible, high-yield peptide synthesis. For researchers and drug development professionals, investing in high-purity, well-characterized Fmoc-Orn(Boc)-OPfp is a critical step in ensuring the integrity and success of their scientific endeavors.

References

-

Pentafluorophenyl esters. Wikipedia. Available from: [Link]

-

Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. National Institutes of Health (NIH). Available from: [Link]

-

Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Publications. Available from: [Link]

-

Fmoc-Orn(Boc)-OPfp. CHEMICAL POINT. Available from: [Link]

-

Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives*. ResearchGate. Available from: [Link]

-

A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS. PubMed Central. Available from: [Link]

-

Supporting Information. ScienceOpen. Available from: [Link]

-

Fmoc-Orn(Boc)-OH [109425-55-0]. Aapptec Peptides. Available from: [Link]

-

Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. PubMed. Available from: [Link]

-

In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. MDPI. Available from: [Link]

-

¹H-NMR spectrum of Nε-Fmoc-Nα-Boc-l-Lysine in CDCl3.. ResearchGate. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. chempep.com [chempep.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pentafluorophenol and its derivatives [en.highfine.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]

- 11. researchgate.net [researchgate.net]

- 12. merckmillipore.com [merckmillipore.com]

Storage and stability guidelines for Fmoc-Orn(Boc)-OPfp

An In-Depth Technical Guide on the Storage and Stability of Fmoc-Orn(Boc)-OPfp

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nα-(9-Fluorenylmethoxycarbonyl)-Nδ-(tert-butyloxycarbonyl)-L-ornithine pentafluorophenyl ester, commonly abbreviated as Fmoc-Orn(Boc)-OPfp, is a critical building block in modern solid-phase peptide synthesis (SPPS). The successful synthesis of complex and high-purity peptides is intrinsically linked to the quality and stability of the amino acid derivatives used. This guide provides a comprehensive overview of the best practices for the storage and handling of Fmoc-Orn(Boc)-OPfp, delving into the chemical principles that govern its stability. By understanding the potential degradation pathways and implementing the recommended protocols, researchers can ensure the integrity of this vital reagent, leading to more reliable and reproducible synthetic outcomes.

Introduction: The Imperative of Reagent Integrity in Peptide Synthesis

In the pursuit of novel peptide-based therapeutics and research tools, the fidelity of each coupling step in solid-phase peptide synthesis (SPPS) is paramount. The chemical purity of the activated amino acid derivatives directly influences the yield and purity of the final peptide product. Fmoc-Orn(Boc)-OPfp is a frequently utilized reagent, valued for its dual-protected ornithine side chain, which allows for selective deprotection and modification, and its highly activated pentafluorophenyl (PFP) ester for efficient amide bond formation. However, the very features that make it a potent coupling reagent also render it susceptible to degradation if not stored and handled correctly. This guide offers a detailed exploration of the factors influencing the stability of Fmoc-Orn(Boc)-OPfp and provides actionable guidelines to preserve its chemical integrity.

Chemical Structure and Key Functional Moieties

A thorough understanding of the stability of Fmoc-Orn(Boc)-OPfp begins with an examination of its constituent parts: the Fmoc protecting group, the Boc protecting group, and the PFP active ester.

Caption: Key functional groups of Fmoc-Orn(Boc)-OPfp.

-

Nα-Fmoc (9-Fluorenylmethoxycarbonyl) Group: This bulky aromatic group protects the alpha-amine of the ornithine. It is notoriously labile to basic conditions, a feature exploited for its removal during SPPS with reagents like piperidine.[1] Its stability in acidic and neutral conditions is a cornerstone of the Fmoc/tBu orthogonal protection strategy.[1]

-

Nδ-Boc (tert-Butyloxycarbonyl) Group: Protecting the delta-amine of the ornithine side chain, the Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved by acids such as trifluoroacetic acid (TFA). This orthogonality is crucial for selective side-chain modifications.

-

OPfp (Pentafluorophenyl) Ester: The PFP ester is a highly activated form of the carboxylic acid, facilitating efficient coupling to the free amine of the growing peptide chain. The electron-withdrawing nature of the pentafluorinated ring makes the carbonyl carbon highly electrophilic. Notably, PFP esters are recognized for being less susceptible to spontaneous hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters.[2][3]

Optimal Storage Conditions: A Multi-faceted Approach

The preservation of Fmoc-Orn(Boc)-OPfp hinges on mitigating the environmental factors that can induce its degradation. The consensus from manufacturers and best practice guidelines points to a stringent set of storage conditions.[4]

Table 1: Recommended Storage Conditions for Fmoc-Orn(Boc)-OPfp

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: -20°C or -80°C.[5][6][7][8][9] Short-term: 2-8°C. | Lower temperatures significantly reduce the rate of all chemical degradation pathways, including hydrolysis and potential intramolecular reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or dry nitrogen). | Minimizes exposure to atmospheric moisture and oxygen, thereby preventing hydrolysis of the PFP ester and oxidation of the molecule. |

| Moisture | Store in a desiccated environment. | The PFP ester is the most moisture-sensitive part of the molecule. Hydrolysis leads to the formation of the inactive Fmoc-Orn(Boc)-OH.[10] |

| Light | Store in the dark. | While specific photostability data for this compound is not readily available, the fluorenyl moiety of the Fmoc group is a known chromophore and can be susceptible to photodegradation. |

Key Degradation Pathways and Their Mitigation

Understanding the potential chemical transformations that Fmoc-Orn(Boc)-OPfp can undergo is critical for maintaining its purity.

Caption: Potential routes of degradation for Fmoc-Orn(Boc)-OPfp.

Hydrolysis of the Pentafluorophenyl Ester

The most significant and immediate threat to the stability of Fmoc-Orn(Boc)-OPfp in a non-inert environment is the hydrolysis of the PFP ester.

-

Mechanism: The electrophilic carbonyl carbon of the PFP ester is susceptible to nucleophilic attack by water molecules. This leads to the formation of a tetrahedral intermediate which then collapses, releasing pentafluorophenol and yielding the corresponding carboxylic acid, Fmoc-Orn(Boc)-OH.

-

Consequence: The resulting carboxylic acid is no longer "activated" and will not efficiently participate in the coupling reaction under standard SPPS conditions, leading to failed couplings and truncated peptide sequences.

-

Mitigation: Strict adherence to anhydrous storage conditions is paramount. The use of desiccants and storage under an inert gas atmosphere are effective preventative measures. When handling the reagent, it is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.[7][8]

Premature Cleavage of the Fmoc Group

While generally stable under neutral and acidic conditions, the Fmoc group can be prematurely cleaved by trace amounts of basic impurities.

-

Mechanism: The deprotection of the Fmoc group proceeds via a β-elimination mechanism initiated by a base. The acidic proton at the C9 position of the fluorenyl ring is abstracted, leading to the formation of a dibenzofulvene intermediate and the release of the free amine as a carbamic acid, which subsequently decarboxylates.

-

Consequence: The presence of the free Nα-amine can lead to the formation of dimers or oligomers upon storage and will result in the insertion of multiple ornithine residues during peptide synthesis.

-

Mitigation: Ensure that the reagent is not exposed to basic environments. This includes avoiding storage in proximity to volatile amines and ensuring that all solvents used for stock solutions are of high purity and free from basic contaminants. For instance, DMF can degrade over time to produce dimethylamine, which can cleave the Fmoc group.[3]

Thermal Degradation

Elevated temperatures can accelerate all degradation pathways. While the Boc group is generally considered thermally stable at ambient and refrigerated temperatures, prolonged exposure to higher temperatures can lead to its degradation. The Fmoc group has also been shown to be thermally labile at temperatures around 120°C.

-

Consequence: Thermal stress can lead to a complex mixture of degradation products, reducing the overall purity and efficacy of the reagent.

-

Mitigation: Strict adherence to the recommended low-temperature storage conditions (-20°C or below) is the most effective way to prevent thermal degradation.

Experimental Protocols for Quality Assessment

Regular quality control is essential to ensure the integrity of Fmoc-Orn(Boc)-OPfp, especially for lots that have been in storage for an extended period. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for this purpose.

Protocol: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general method for assessing the chemical purity of Fmoc-Orn(Boc)-OPfp and detecting the presence of the hydrolyzed by-product, Fmoc-Orn(Boc)-OH.

Caption: A stepwise process for evaluating the purity of Fmoc-Orn(Boc)-OPfp.

Objective: To quantify the purity of Fmoc-Orn(Boc)-OPfp and identify the presence of its primary hydrolytic degradation product.

Materials:

-

Fmoc-Orn(Boc)-OPfp sample

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

Reversed-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

UV detector

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of Fmoc-Orn(Boc)-OPfp and dissolve it in 1 mL of Acetonitrile.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 265 nm

-

Injection Volume: 10 µL

-

Gradient: A typical gradient would be 5% to 95% Mobile Phase B over 20-30 minutes.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

-

The hydrolyzed product, Fmoc-Orn(Boc)-OH, will typically have a shorter retention time than the PFP ester due to its increased polarity.

-

Best Practices for Handling and Use

Beyond storage, proper handling techniques are crucial to prevent degradation during use.

-

Equilibration: Always allow the reagent container to warm to room temperature before opening to prevent moisture condensation.[7][8]

-

Inert Atmosphere: When weighing and dispensing the reagent, do so in a dry environment, such as a glove box or under a stream of dry inert gas.

-

Minimize Exposure: Only take out the required amount of reagent for immediate use and promptly and securely reseal the container.

-

Solvent Purity: Use high-purity, anhydrous solvents for preparing solutions for SPPS. As noted, aged DMF can contain basic impurities.[3]

Conclusion: A Foundation for Successful Peptide Synthesis

The chemical stability of Fmoc-Orn(Boc)-OPfp is a critical, yet often overlooked, factor in the success of solid-phase peptide synthesis. By implementing the rigorous storage and handling protocols outlined in this guide, researchers can significantly mitigate the risk of reagent degradation. A proactive approach to maintaining the integrity of this and other sensitive reagents provides a solid foundation for the synthesis of high-purity peptides, ultimately contributing to the advancement of peptide-based research and development.

References

-

Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides. Yanfen Biotech. [Link]

-

Peptide Storage Guide. (n.d.). CUSABIO. [Link]

-

NovoPro Bioscience Inc. (2017, March 29). Handling and Storage of Synthetic Peptides. NovoPro Bioscience Inc. [Link]

-

AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]

-

How to Store Peptides | Best Practices for Researchers. (n.d.). GenScript. [Link]

-

Hilvano, E. G. V., Liang, M. C., Piane, J. J., & Nacsa, E. D. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry, 23(26), 6373-6385. [Link]

-

Wikipedia contributors. (2024, October 23). Pentafluorophenyl esters. In Wikipedia, The Free Encyclopedia. [Link]

-

ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. [Link]

-

Singh, R., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-8. [Link]

-

SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

-

AAPPTEC. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTEC. [Link]

-

Kshitij, P., & Singh, S. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 38(4), 38-44. [Link]

-

Lokey Lab Protocols. (2017, March 16). Fmoc. Lokey Lab Protocols. [Link]

-

Royal Society of Chemistry. (2017). Accelerated Fmoc Solid-phase Synthesis of Peptides with Aggregation-disrupting Backbones. Royal Society of Chemistry. [Link]

-

Semantic Scholar. (n.d.). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Semantic Scholar. [Link]

-

Alphalyse. (n.d.). Accelerated stability and forced degradation studies. Alphalyse. [Link]

-

YouTube. (2012, July 2). Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines. [Link]

-

Binette, M., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2788. [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]

- 6. Peptide Storage Guide - Creative Peptides [creative-peptides.com]

- 7. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]

- 8. peptide.com [peptide.com]

- 9. jpt.com [jpt.com]

- 10. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to Orthogonal Protection Strategy Using Fmoc and Boc Groups in Peptide Synthesis

Abstract

In the landscape of chemical peptide synthesis, the strategic use of protecting groups is the linchpin that ensures the fidelity and success of assembling complex amino acid sequences. The principle of orthogonality—the selective removal of one class of protecting groups under specific conditions without affecting others—is the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[1][2] This guide provides an in-depth exploration of the preeminent orthogonal strategy: the synergistic use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and the acid-labile tert-butoxycarbonyl (Boc) and related tert-butyl (tBu) groups for "permanent" side-chain protection.[3][] We will dissect the underlying chemical mechanisms, provide field-proven experimental protocols, and offer expert insights into the causality behind critical experimental choices, targeting researchers, chemists, and professionals in drug development.

Introduction: The Imperative of Orthogonality in Modern Synthesis

The synthesis of peptides is a methodical process of forming amide bonds in a precise, predefined sequence.[5] Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by R. Bruce Merrifield, revolutionized this field by anchoring the growing peptide chain to an insoluble resin support, thereby simplifying the purification process to mere filtration and washing steps.[][7] The success of this iterative process, which involves repeated cycles of deprotection and coupling, hinges on a robust protecting group strategy.[][8]

An ideal strategy employs multiple classes of protecting groups that are completely independent of one another. This concept is known as orthogonality .[2][9] A truly orthogonal system allows for the selective deprotection of one functional group while all others remain intact, providing chemists with precise control over the synthetic pathway.[][9] The most widely adopted orthogonal scheme in SPPS is the Fmoc/tBu strategy.[3] It combines the use of the base-labile Fmoc group for the Nα-terminus with acid-labile groups (such as tBu and Boc) for the amino acid side chains.[5][9] This approach offers a milder and more versatile alternative to the older Boc/Bzl strategy, which relies on graduated acid lability rather than true orthogonality.[10][11]

Chapter 1: The Chemistry of the Fmoc Group: A Base-Labile Workhorse

The Fmoc group is the standard for temporary Nα-protection in modern SPPS, prized for its stability to acids and its clean, rapid removal under mild basic conditions.[12][13]

Mechanism of Protection

The Fmoc group is introduced onto the α-amino group of an amino acid to form a stable carbamate. This is typically achieved by reacting the amino acid with an activated Fmoc reagent, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), under basic conditions.[12][14] Fmoc-OSu is generally preferred due to its higher stability and reduced likelihood of forming undesired dipeptide side products during the reaction.[3][14]

Mechanism of Deprotection

The utility of the Fmoc group stems from the acidity of the proton at the C9 position of its fluorenyl ring system.[3] In the presence of a mild base, this proton is abstracted, initiating a β-elimination (E1cB) reaction that cleaves the carbamate and liberates the free amine of the peptide chain.[3][15]

A secondary amine, most commonly piperidine, is the reagent of choice for Fmoc removal.[12][16] It serves a dual purpose: it acts as the base to initiate the elimination and subsequently functions as a nucleophilic scavenger, trapping the highly reactive dibenzofulvene (DBF) byproduct to form a stable adduct.[12][15] This scavenging action is critical to prevent DBF from participating in side reactions with the newly liberated amine.[5]

Caption: The E1cB mechanism for Fmoc deprotection by piperidine.

Real-Time Reaction Monitoring

A significant practical advantage of the Fmoc strategy is the ability to monitor the deprotection step quantitatively. The resulting DBF-piperidine adduct is a strong chromophore with a distinct UV absorbance.[5][13] By measuring the absorbance of the filtrate after the deprotection step, automated synthesizers can confirm the successful completion of the reaction and ensure the entire peptide chain is ready for the next coupling cycle.[13]

Chapter 2: The Acid-Labile Protecting Groups: Boc and the tBu Family

While the Fmoc group handles the temporary Nα-protection, a second, orthogonal class of protecting groups is required to mask the reactive side chains of trifunctional amino acids throughout the synthesis. In the Fmoc/tBu strategy, these "permanent" groups are designed to be stable to the basic conditions of Fmoc removal but labile to moderately strong acid.[][]

The Role of Boc in an Orthogonal System

The tert-butoxycarbonyl (Boc) group is the archetypal acid-labile protecting group.[17] While it serves as the temporary Nα-protecting group in the older Boc/Bzl strategy, in the modern Fmoc/tBu orthogonal scheme, it is repurposed for the "permanent" protection of side-chain nucleophiles, particularly the ε-amino group of Lysine (Lys(Boc)) and the indole nitrogen of Tryptophan (Trp(Boc)).[][18]

The removal of the Boc group is achieved by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA).[19][20] The mechanism involves protonation of the carbamate's carbonyl oxygen, which triggers the collapse of the group to release carbon dioxide, the deprotected amine, and a stable tert-butyl cation.[21][22]

Caption: Acid-catalyzed mechanism for Boc group deprotection using TFA.

The tert-Butyl (tBu) Family of Side-Chain Protectors

Following the same principle of acid lability, other protecting groups based on the tert-butyl scaffold are used for different amino acid side chains. Common examples include:

-

tBu ethers: For the hydroxyl groups of Serine, Threonine, and Tyrosine.

-

tBu esters: For the carboxyl groups of Aspartic Acid and Glutamic Acid.[23]

-

Trityl (Trt): A bulky, highly acid-labile group used for the side chains of Cysteine, Histidine, Asparagine, and Glutamine.[]

All these groups are robust under the basic conditions of the repetitive Fmoc deprotection steps and are efficiently removed simultaneously with the Boc groups during the final acid cleavage.[][]

Chapter 3: The Orthogonal Fmoc/tBu Strategy in Practice

The power of the Fmoc/tBu strategy lies in its true orthogonality, which enables a clean and efficient iterative workflow for peptide chain elongation.[5][9]

The SPPS Cycle: A Symphony of Orthogonal Steps

A single cycle of amino acid addition in Fmoc-SPPS consists of four key stages:

-

Fmoc Deprotection: The resin-bound peptide is treated with a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) to remove the Nα-Fmoc group, exposing a free primary amine.[10][12] The acid-labile side-chain protecting groups remain completely unaffected.

-

Washing: The resin is thoroughly washed with DMF to remove the DBF-piperidine adduct and excess piperidine, ensuring a clean environment for the subsequent coupling reaction.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is introduced and activated by a coupling reagent (e.g., HATU, HBTU) to facilitate the formation of a new peptide bond with the free amine on the resin.[]

-

Washing: A final wash step removes excess reagents and byproducts, leaving the newly elongated, Nα-Fmoc-protected peptide ready for the next cycle.

This workflow is repeated until the desired peptide sequence is fully assembled.

Caption: The iterative workflow of a single Fmoc-SPPS cycle.

Chapter 4: Core Experimental Protocols

The following protocols represent standardized, field-proven methodologies for key stages of the Fmoc/tBu orthogonal strategy.

Protocol 4.1: Standard Fmoc-SPPS Deprotection Cycle

This protocol outlines a single cycle of Nα-Fmoc removal.

-

Resin Preparation: Swell the Fmoc-amino acid-loaded resin in DMF for at least 30-60 minutes in a suitable reaction vessel with gentle agitation.[10]

-

Initial Deprotection: Drain the DMF and add a solution of 20-40% piperidine in DMF to the resin (approx. 10 mL per gram of resin).[16][24] Agitate for 3-5 minutes.[10]

-

Filtration: Drain the deprotection solution. The progress can be qualitatively or quantitatively assessed by measuring the UV absorbance of the filtrate.[10]

-

Final Deprotection: Add a fresh portion of the piperidine/DMF solution and agitate for an additional 10-20 minutes to ensure complete removal of the Fmoc group.[24]

-

Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 cycles) to completely remove all traces of piperidine and the DBF adduct. The resin is now ready for the coupling step.

Protocol 4.2: Final Cleavage and Global Deprotection

This protocol describes the final step where the completed peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously.

-

Rationale for Cleavage Cocktails: The tert-butyl and trityl cations generated during acidolysis are reactive electrophiles that can irreversibly modify sensitive residues like Tryptophan, Methionine, or Cysteine.[20][22] To prevent this, the cleavage is performed in a "cocktail" of TFA containing nucleophilic scavengers.[25][26]

-

Standard Cleavage Cocktail (Reagent K): A robust, general-purpose cocktail is Reagent K, suitable for peptides containing multiple sensitive residues.[27]

-

Cleavage Procedure:

-

Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Prepare the cleavage cocktail fresh and add it to the resin (approx. 10 mL per 0.25 mmol of peptide).[25][26]

-

Agitate the slurry at room temperature for 2-4 hours. The optimal time depends on the specific side-chain protecting groups present.[25]

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Wash the resin once more with a small volume of fresh TFA.

-

Precipitate the crude peptide by adding the combined TFA solution to a large volume of cold diethyl ether.

-

Isolate the precipitated peptide by centrifugation, decant the ether, and dry the product under vacuum.

-

Chapter 5: Strategic and Quantitative Considerations

The choice between the Fmoc/tBu and the older Boc/Bzl strategy is a critical decision dictated by the peptide's properties and the synthetic goal.[10]

Comparative Analysis of Major SPPS Strategies

The following table provides a quantitative and qualitative comparison to guide strategic selection.

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Protecting Group | Fmoc (Base-labile) | Boc (Acid-labile) |

| Nα-Deprotection Reagent | 20% Piperidine/DMF | 25-50% TFA/DCM |

| Side-Chain Protection | tBu-based (Acid-labile) | Bzl-based (Strong acid-labile) |

| Final Cleavage Reagent | Trifluoroacetic Acid (TFA) | Anhydrous Hydrogen Fluoride (HF) |

| Orthogonality | True Orthogonality [9][11] | Graduated Lability[9] |

| Reaction Conditions | Mild, versatile[][11] | Harsh, requires specialized equipment[11] |

| Automation Friendliness | High (UV monitoring possible)[13] | Lower (Corrosive reagents)[13] |

| Common Side Reactions | Aspartimide formation, diketopiperazine[13][29] | Acid-catalyzed modifications, aggregation[30] |

| Best Suited For | General use, acid-sensitive or modified peptides (e.g., phosphorylated, glycosylated)[8][13] | Hydrophobic sequences prone to aggregation[11][31] |

Troubleshooting Common Side Reactions in Fmoc Chemistry

-

Aspartimide Formation: A major side reaction where the side chain of an Aspartic Acid residue cyclizes with its own backbone nitrogen, particularly during base-catalyzed Fmoc deprotection.[13] This can lead to chain termination or isomerization to β-aspartyl peptides.[13][29]

-

Causality & Mitigation: Prolonged exposure to piperidine is the primary cause. This can be mitigated by using faster deprotection reagents like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for shorter periods or by adding agents like HOBt to the deprotection solution to suppress the side reaction.[9][29]

-

-

Racemization: Histidine and Cysteine are particularly susceptible to racemization during the activation step of coupling.

-

Causality & Mitigation: The choice of coupling reagent and additives is critical. Using modern uronium/guanidinium salt activators like HATU or HBTU generally minimizes racemization compared to older carbodiimide methods.[]

-

-

Aggregation: For certain hydrophobic sequences, the growing peptide chains can aggregate on the resin, leading to poor solvation and incomplete reactions.[29]

-

Causality & Mitigation: The neutral state of the peptide chain after Fmoc deprotection can facilitate interchain hydrogen bonding.[5] While less common than in Boc-SPPS, it can be addressed by switching to more effective solvents like N-methylpyrrolidone (NMP), adding chaotropic salts, or using microwave-assisted synthesis to disrupt aggregation.[29] In severe cases, the Boc strategy, where the N-terminus is protonated after deprotection, can offer an advantage by creating electrostatic repulsion between chains.[31]

-

Conclusion: A Versatile and Robust Synthetic Paradigm

The orthogonal Fmoc/tBu protection strategy stands as the dominant and most versatile methodology in modern solid-phase peptide synthesis.[13] Its foundation on truly independent deprotection mechanisms—base-lability for the Nα-terminus and acid-lability for the side chains—provides unparalleled control and flexibility. The mild conditions preserve sensitive functionalities and enable the synthesis of complex, modified peptides that are inaccessible with harsher methods.[][13] While challenges like aspartimide formation and aggregation require careful consideration, the well-established protocols and mitigation strategies discussed in this guide empower researchers to overcome these hurdles. A thorough understanding of the chemical principles and practical nuances of the Fmoc/tBu strategy is essential for any scientist engaged in the art and science of peptide synthesis.

References

-

Wikipedia. (n.d.). Peptide synthesis. Retrieved January 15, 2026, from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 15, 2026, from [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved January 15, 2026, from [Link]

-

Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548-553. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved January 15, 2026, from [Link]

-

Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved January 15, 2026, from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved January 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions. Retrieved January 15, 2026, from [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(10), 584-593. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved January 15, 2026, from [Link]

-

Touri, M., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(17), 3927. Retrieved from [Link]

-

Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. Retrieved from [Link]

-

SlideShare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved January 15, 2026, from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 15, 2026, from [Link]

-

AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved January 15, 2026, from [Link]

-

AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved January 15, 2026, from [Link]

-

GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved January 15, 2026, from [Link]

-

LifeTein. (2023). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. Retrieved January 15, 2026, from [Link]

-

AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved January 15, 2026, from [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved January 15, 2026, from [Link]

-

YouTube. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry. Retrieved January 15, 2026, from [Link]

-

ACS Combinatorial Science. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. Retrieved January 15, 2026, from [Link]

-

Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved January 15, 2026, from [Link]

-

Hebei Boz Chemical Co., Ltd. (2023). BOC deprotection. Retrieved January 15, 2026, from [Link]

Sources

- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 7. bachem.com [bachem.com]

- 8. biosynth.com [biosynth.com]

- 9. peptide.com [peptide.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. total-synthesis.com [total-synthesis.com]

- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. genscript.com [genscript.com]

- 17. total-synthesis.com [total-synthesis.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. jk-sci.com [jk-sci.com]

- 20. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. peptide.com [peptide.com]

- 24. peptide.com [peptide.com]

- 25. researchgate.net [researchgate.net]

- 26. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 27. peptide.com [peptide.com]

- 28. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 29. peptide.com [peptide.com]

- 30. chempep.com [chempep.com]

- 31. peptide.com [peptide.com]

Methodological & Application

Application Notes and Protocols for Automated Solid-Phase Peptide Synthesis Utilizing Fmoc-Orn(Boc)-OPfp

Abstract

This document provides a comprehensive guide for the efficient incorporation of the orthogonally protected, non-proteinogenic amino acid Nα-Fmoc-Nδ-Boc-L-ornithine (Fmoc-Orn(Boc)-OH) into peptide sequences using automated solid-phase peptide synthesis (SPPS). A key focus of this protocol is the utilization of the highly reactive pentafluorophenyl (OPfp) ester derivative, Fmoc-Orn(Boc)-OPfp, to enhance coupling efficiency and minimize side reactions, a critical consideration in automated synthesis. We will delve into the mechanistic rationale behind the Fmoc/Boc orthogonal protection strategy, the advantages conferred by OPfp esters, and provide a detailed, validated protocol for use with automated peptide synthesizers. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize complex, modified, or cyclic peptides with high purity and yield.

Introduction: The Strategic Advantage of Orthogonal Protection and Activated Esters in SPPS

Solid-phase peptide synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, has become the cornerstone of modern peptide science, enabling the routine construction of complex peptide chains.[][2][3] The methodology relies on anchoring the C-terminal amino acid to an insoluble resin support, allowing for the iterative addition of Nα-protected amino acids.[2][4] Excess reagents and byproducts at each step are simply washed away, dramatically simplifying the purification process and lending itself to full automation.[5][6]

A critical element for the success of SPPS is the use of protecting groups to prevent unwanted side reactions.[7][8] Modern SPPS predominantly employs the Fmoc/tBu strategy, which is based on an "orthogonal" protection scheme.[7][][10] This means that the temporary Nα-protecting group (the base-labile Fmoc group) and the permanent side-chain protecting groups (typically acid-labile groups like Boc or tBu) can be removed under distinct chemical conditions without affecting one another.[][10][11] This selective deprotection is fundamental for synthesizing complex peptides, including those with branched or cyclic architectures.[11]

The formation of the peptide bond itself is not spontaneous and requires the activation of the carboxylic acid group of the incoming amino acid.[3] Pre-formed active esters, such as pentafluorophenyl (PFP) esters, offer significant advantages in automated SPPS.[12] The strong electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free amine of the resin-bound peptide.[13][14] This results in extremely rapid coupling kinetics, minimizing the risk of side reactions like racemization and ensuring high coupling efficiency, which is paramount for the synthesis of long and difficult peptide sequences.[14][15]

The Reagent in Focus: Fmoc-Orn(Boc)-OPfp

Fmoc-Orn(Boc)-OPfp is a specialized amino acid derivative designed for optimal performance in Fmoc-based SPPS. Let's break down the function of each component:

-

Fmoc (9-fluorenylmethoxycarbonyl): This is the temporary protecting group for the α-amino group.[16] Its key feature is its lability to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[][17] This allows for its removal without affecting the acid-sensitive side-chain protection.[11]

-

Orn (Ornithine): A non-proteinogenic amino acid, ornithine is a homolog of lysine with a shorter side chain. It is a valuable building block for creating structurally diverse peptides and is a precursor in the biosynthesis of arginine.[18] Its side-chain primary amine allows for various modifications, including lactam bridge formation for peptide cyclization.[11][19]

-

Boc (tert-butoxycarbonyl): This is the "permanent" protecting group for the δ-amino group on the ornithine side chain.[16] The Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), typically during the final step of cleaving the completed peptide from the resin.[11][20][21]

-

OPfp (Pentafluorophenyl ester): This is the activating group. By converting the carboxylic acid to its PFP ester, the amino acid is primed for rapid and efficient peptide bond formation.[12][22] Kinetic studies have shown that PFP esters are significantly more reactive than other active esters, such as p-nitrophenyl (ONp) esters, which is highly advantageous in automated synthesis where reaction times are precisely controlled.[13][14][15]

The orthogonal nature of the Fmoc and Boc groups on the ornithine derivative is the key to its utility, allowing for either selective deprotection of the N-terminus for linear chain elongation or, in more advanced applications, selective deprotection of the side chain while the peptide is still on the resin for subsequent modification or cyclization.[11]

Mechanistic Principles of the Synthesis Cycle

A thorough understanding of the underlying chemical mechanisms is crucial for troubleshooting and optimizing automated peptide synthesis.

Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[17]

-

Proton Abstraction: Piperidine, a secondary amine, acts as a base to abstract the acidic proton from the C9 position of the fluorenyl ring.[17][23]

-

β-Elimination: This abstraction generates a carbanion that is stabilized by the aromatic system. The system then undergoes elimination, releasing the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[17][23]

-

DBF Scavenging: Excess piperidine in the reaction solution acts as a nucleophile to trap the electrophilic DBF, forming a stable adduct.[17] This is critical to prevent DBF from reacting with the newly liberated peptide amine, which would terminate the chain.[17]

Caption: Mechanism of Fmoc deprotection by piperidine.

Peptide Coupling with OPfp Ester

The coupling reaction is a nucleophilic acyl substitution.

-

Nucleophilic Attack: The deprotected, nucleophilic α-amino group of the resin-bound peptide attacks the highly electrophilic carbonyl carbon of the Fmoc-Orn(Boc)-OPfp active ester.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Leaving Group Departure: The intermediate collapses, and the highly stable pentafluorophenoxide anion departs as an excellent leaving group, resulting in the formation of a new, stable peptide bond.

Caption: Peptide bond formation using a PFP active ester.

Final Cleavage and Boc Deprotection

After the complete peptide sequence is assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously. This is typically achieved with a "cleavage cocktail" containing a strong acid, most commonly Trifluoroacetic Acid (TFA).[21]

The mechanism for Boc deprotection involves:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[20][21]

-

Carbocation Formation: This leads to the cleavage of the Boc group, forming a stable tert-butyl cation and a carbamic acid intermediate.[20][21]

-

Decarboxylation: The carbamic acid is unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[20][21][24] The liberated tert-butyl cation is highly reactive and must be trapped by "scavengers" (e.g., triisopropylsilane, water) in the cleavage cocktail to prevent side reactions with sensitive amino acid residues.

Experimental Protocol: Automated Synthesis

This protocol is a general guideline and may require optimization based on the specific peptide sequence, resin, and synthesizer model.

Reagent Preparation

| Reagent | Preparation | Purpose |

| Wash Solvent | N,N-Dimethylformamide (DMF), Peptide Synthesis Grade | Resin swelling and washing |

| Deprotection Solution | 20% (v/v) Piperidine in DMF | Fmoc group removal |

| Amino Acid Solution | 0.2 M Fmoc-Orn(Boc)-OPfp in DMF | Incoming activated amino acid |

| Final Cleavage Cocktail | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized H₂O (v/v/v) | Cleavage from resin and deprotection |

| Precipitation/Wash Solvent | Cold Diethyl Ether | Precipitation of cleaved peptide |

Automated Synthesizer Program Cycle for Fmoc-Orn(Boc)-OPfp Incorporation

The following steps outline a single coupling cycle to be programmed into the automated synthesizer.

| Step | Operation | Reagent/Solvent | Duration / Volume | Repeats | Purpose |

| 1 | Resin Swelling | DMF | 30 min / 10 mL/g resin | 1 | Prepare resin for synthesis. (Performed once at the start) |

| 2 | Fmoc Deprotection | Deprotection Soln. | 3 min / 5 mL/g resin | 2 | Remove the Nα-Fmoc group from the preceding amino acid. |

| 3 | DMF Wash | DMF | 1 min / 10 mL/g resin | 5 | Remove residual piperidine and DBF-adduct. |

| 4 | Coupling | Amino Acid Soln. | 30-60 min / 5 equiv. | 1 | Couple Fmoc-Orn(Boc)-OPfp to the free amine. |

| 5 | DMF Wash | DMF | 1 min / 10 mL/g resin | 3 | Remove excess amino acid and pentafluorophenol. |

| 6 | Return to Step 2 | - | - | - | Repeat cycle for the next amino acid in the sequence. |

Note on Coupling Time: Due to the high reactivity of the OPfp ester, a 30-minute coupling time is often sufficient.[14] For sterically hindered couplings or "difficult sequences," this may be extended to 60 minutes. Monitoring the coupling completion (e.g., via a Kaiser test) is recommended during protocol optimization.

Post-Synthesis: Cleavage and Work-up

-

Final Wash: After the final synthesis cycle, wash the peptidyl-resin thoroughly with DMF (3x) followed by Dichloromethane (DCM) (3x) to remove residual synthesis reagents.

-

Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage: Transfer the dried resin to a reaction vessel. Add the Final Cleavage Cocktail (approx. 10 mL per gram of resin).

-

Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

-

Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitation: Add the filtrate dropwise to a 10-fold excess of cold diethyl ether with gentle stirring. The crude peptide will precipitate.

-

Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Drying: Dry the crude peptide pellet under vacuum to remove residual ether. The peptide is now ready for purification (typically by RP-HPLC) and characterization.

Workflow Visualization

The following diagram illustrates the complete automated synthesis cycle for a single amino acid addition.

Sources

- 2. bachem.com [bachem.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 5. Automated Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aurorabiomed.com [aurorabiomed.com]

- 7. biosynth.com [biosynth.com]

- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 10. peptide.com [peptide.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Pentafluorophenol and its derivatives [en.highfine.com]

- 16. nbinno.com [nbinno.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. The uses of Fmoc-Orn(Boc)-OH_Chemicalbook [chemicalbook.com]

- 19. peptide.com [peptide.com]

- 20. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 23. total-synthesis.com [total-synthesis.com]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes & Protocols: A Guide to the Strategic Incorporation of Modified Ornithine Residues into Antimicrobial Peptides

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rationale for Ornithine Modification in Antimicrobial Peptides

The escalating crisis of antibiotic resistance necessitates the development of novel therapeutic agents with unconventional mechanisms of action. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and their primary mode of action, which often involves the disruption of microbial membranes, making the development of resistance less likely.[1][2][3] However, native AMPs can suffer from limitations such as susceptibility to proteolytic degradation and potential toxicity to mammalian cells.[4][5]

The incorporation of non-proteinogenic amino acids is a powerful strategy to overcome these drawbacks and to fine-tune the therapeutic properties of AMPs.[3][6] Ornithine, a non-canonical amino acid analogue of lysine with a shorter side chain, is a particularly valuable building block in the design of novel peptide therapeutics.[7][8] Its incorporation can confer several advantages:

-

Enhanced Proteolytic Stability: The presence of ornithine can render peptides less susceptible to enzymatic degradation by proteases like trypsin, which typically cleaves at the C-terminus of lysine and arginine residues.[8][9]

-

Modulation of Antimicrobial Activity: Replacing lysine with ornithine can influence the peptide's secondary structure, amphipathicity, and overall charge distribution, leading to altered antimicrobial potency against both Gram-positive and Gram-negative bacteria.[1][2]

-

Reduced Hemolytic Activity: Strategic substitution of lysine with ornithine has been shown in some cases to decrease the peptide's toxicity towards human red blood cells, thereby improving its therapeutic index.[2]

-

A Handle for Further Chemical Modification: The δ-amino group of the ornithine side chain provides a unique site for further chemical modifications, such as cyclization via lactam bridge formation, attachment of imaging agents, or conjugation to other molecules to enhance bioactivity.[7][10]

This comprehensive guide provides detailed protocols and expert insights into two primary methodologies for incorporating ornithine residues into antimicrobial peptides: Solid-Phase Peptide Synthesis (SPPS) and Biosynthesis using Peptide Arginase . We will also cover the essential downstream characterization of these modified peptides.

Part 1: Chemical Synthesis Approach - Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the cornerstone of synthetic peptide chemistry, allowing for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.[7] The most common and robust method for this is the Fmoc/tBu strategy.

The Chemistry of Ornithine Incorporation in Fmoc-SPPS

To successfully incorporate ornithine into a peptide sequence using Fmoc-SPPS, an orthogonal protection strategy is essential. This involves using protecting groups for the α-amino and δ-amino groups of ornithine that can be removed under different conditions. The standard and most widely used building block for this purpose is Nα-Fmoc-Nδ-Boc-L-ornithine (Fmoc-Orn(Boc)-OH) .[7]

-

The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group and is labile to basic conditions (e.g., piperidine), allowing for its removal before the coupling of the next amino acid.[7]

-

The Boc (tert-butyloxycarbonyl) group protects the δ-amino side-chain and is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids (e.g., trifluoroacetic acid, TFA) during the final cleavage of the peptide from the resin.[7]

This differential stability is critical for preventing unwanted side reactions and for allowing selective modification of the ornithine side-chain if desired.[7]

Workflow for Ornithine Incorporation via SPPS

The following diagram illustrates the general workflow for incorporating an ornithine residue into a peptide sequence using Fmoc-SPPS.

Caption: General workflow for Fmoc-SPPS incorporating Fmoc-Orn(Boc)-OH.

Detailed Protocol for Manual Fmoc-SPPS of an Ornithine-Containing Peptide

This protocol describes the manual synthesis of a hypothetical 10-amino acid peptide containing an ornithine residue on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

Materials and Reagents:

-

Rink Amide MBHA resin (loading capacity: 0.4-0.8 mmol/g)

-

Fmoc-protected amino acids (including Fmoc-Orn(Boc)-OH)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

-

OxymaPure® or N-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT) (if synthesizing peptides with Trp, Cys, Met)

-

HPLC-grade water and acetonitrile

-

Diethyl ether

-

Reaction vessel with a sintered glass filter

-

Shaker

Protocol Steps:

-

Resin Swelling:

-

Add 100 mg of Rink Amide resin to the reaction vessel.

-

Add 2 mL of DMF and shake for 30 minutes to swell the resin.

-

Drain the DMF.

-

-

Initial Fmoc Deprotection:

-

Add 2 mL of 20% (v/v) piperidine in DMF to the resin.

-

Shake for 5 minutes and drain.

-

Repeat with a fresh 2 mL of 20% piperidine in DMF and shake for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 2 mL).

-

-

First Amino Acid Coupling:

-

Dissolve 4 equivalents (relative to resin loading) of the first Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF.

-

Add 4 equivalents of DIC and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Shake for 1-2 hours at room temperature.

-

To check for completion, perform a Kaiser test. If the test is positive (blue beads), continue coupling. If negative (yellow beads), the coupling is complete.

-

Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

-

-

Iterative Deprotection and Coupling for Subsequent Amino Acids:

-

Repeat the Fmoc deprotection step (Step 2).

-

For the incorporation of ornithine, use Fmoc-Orn(Boc)-OH in the coupling step (Step 3).

-

Continue this cycle of deprotection, washing, and coupling for each amino acid in the sequence.

-

-

Final Fmoc Deprotection:

-

After coupling the final amino acid, perform a final Fmoc deprotection as described in Step 2.

-

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM (5 x 2 mL) and dry under a stream of nitrogen.

-

Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water.

-

Add the cleavage cocktail (2-3 mL) to the resin.

-

Shake for 2-3 hours at room temperature.

-

Filter the cleavage mixture into a clean centrifuge tube.

-

Precipitate the crude peptide by adding cold diethyl ether (10-15 mL).

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

-

Part 2: Biosynthetic Approach - Post-Translational Modification

An alternative and elegant approach for incorporating ornithine into peptides is through the enzymatic conversion of arginine residues in ribosomally synthesized peptides. This method leverages the cell's natural protein synthesis machinery.

The Role of Peptide Arginase (OspR)

Recent discoveries have identified a class of enzymes called peptide arginases, such as OspR, which catalyze the post-translational hydrolysis of arginine residues within a peptide chain to yield ornithine.[9][11][12] This enzymatic modification occurs after the peptide has been synthesized by the ribosome.[13]

This biosynthetic route is particularly relevant for the production of ribosomally synthesized and post-translationally modified peptides (RiPPs), such as lantibiotics.[11][14] The process involves expressing a gene encoding the precursor peptide (containing arginine at the desired positions) along with the gene for the peptide arginase in a suitable host, such as E. coli.[9][12]

Workflow for Biosynthesis of Ornithine-Containing Peptides

Caption: Workflow for the biosynthesis of ornithine-containing peptides.

General Protocol for Biosynthesis in E. coli

This protocol provides a general outline. Specific vectors, strains, and expression conditions will need to be optimized for the target peptide.

Materials and Reagents:

-

Expression vector (e.g., pET series)

-

E. coli expression strain (e.g., BL21(DE3))

-

Gene constructs for the precursor peptide (with arginine codons at desired modification sites) and OspR peptide arginase

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Cell lysis buffer (e.g., BugBuster)

-

Purification system (e.g., Ni-NTA chromatography if using a His-tag)

-

HPLC and Mass Spectrometer

Protocol Steps:

-

Vector Construction:

-

Clone the gene for the precursor peptide and the gene for OspR into a suitable expression vector. A co-expression vector or two separate compatible plasmids can be used.

-

-

Transformation:

-